Benzyl phenyl carbonate
Overview
Description
Benzyl phenyl carbonate is an organic compound with the molecular formula C14H12O3. It is a carbonate ester derived from benzyl alcohol and phenol. This compound is known for its applications in organic synthesis, particularly in the protection of amines and the synthesis of carbamates.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl phenyl carbonate can be synthesized by reacting phenyl chloroformate with benzyl alcohol in the presence of pyridine . The reaction typically proceeds under mild conditions, making it a convenient method for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same reaction between phenyl chloroformate and benzyl alcohol. Industrial processes may optimize reaction conditions to enhance yield and purity, such as using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Benzyl phenyl carbonate undergoes various chemical reactions, including:
Hydrolysis: This reaction breaks down the carbonate ester into benzyl alcohol and phenol in the presence of water and an acid or base catalyst.
Transesterification: this compound can react with other alcohols to form different carbonate esters.
Reduction: The compound can be reduced to benzyl alcohol and phenol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: Benzyl alcohol and phenol.
Transesterification: Various carbonate esters.
Reduction: Benzyl alcohol and phenol.
Scientific Research Applications
Benzyl phenyl carbonate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis. The compound’s ability to form stable carbamate linkages makes it valuable in organic synthesis.
Biology and Medicine: While specific biological applications are less documented, its derivatives may be explored for potential pharmaceutical uses.
Mechanism of Action
The primary mechanism of action for benzyl phenyl carbonate involves its role as a protecting group in organic synthesis. The compound reacts with amines to form carbamates, which can be selectively removed under specific conditions (e.g., catalytic hydrogenation with palladium on carbon) . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Benzyl Chloroformate: Used similarly as a protecting group for amines.
Phenyl Chloroformate: Another carbonate ester used in organic synthesis.
Diphenyl Carbonate: Used in the production of polycarbonates and as a reagent in organic synthesis.
Uniqueness: Benzyl phenyl carbonate is unique due to its dual functionality derived from both benzyl and phenyl groups. This dual functionality allows for versatile applications in organic synthesis, particularly in the protection of amines and the formation of stable carbamate linkages.
Properties
IUPAC Name |
benzyl phenyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGLYCMNDNOLOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457991 | |
Record name | Benzyl phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28170-07-2 | |
Record name | Phenyl phenylmethyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28170-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonic acid, phenyl phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Benzyl Phenyl Carbonate unique in its reactivity compared to other carbonates?
A: this compound exhibits enhanced reactivity compared to simple alkyl carbonates. This is attributed to the presence of the benzyl group, which stabilizes the transition state during nucleophilic attack. This stabilization arises from favorable cation-π interactions between the developing positive charge on the benzyl group and the nucleophile. Studies using DABCO as a nucleophile have shown that this compound hydrolyzes 16 times faster than Isobutyl Phenyl Carbonate, highlighting the significant influence of the benzyl group [].
Q2: How can this compound be used in the synthesis of α-amino esters, and what advantages does this method offer?
A: this compound provides a novel route to α-amino esters, valuable building blocks in organic synthesis. Traditionally, α-amino esters are synthesized via the Strecker reaction, which utilizes toxic cyanide reagents. This compound offers a safer alternative [].
Q3: Beyond its use in synthesizing α-amino esters, what other applications does this compound have in organic synthesis?
A: this compound shows promise as a stable alternative to acid anhydrides in reactions requiring activated acyl groups. These activated acyl groups are commonly employed in enantioselective reactions, highlighting the potential of this compound as a versatile reagent in asymmetric synthesis [].
Q4: What spectroscopic techniques have been used to characterize this compound?
A: While the provided abstracts don't delve into specific spectroscopic data, one paper mentions a comprehensive study on the structural, vibrational, electronic, and NMR spectral analysis of this compound []. This suggests that techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and potentially UV-Vis spectroscopy have been employed to elucidate the structure and properties of this compound.
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